(Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-15-10-5-9-14(12-15)19-17(21)16(23-18(19)22)11-4-8-13-6-2-1-3-7-13/h1-12,20H/b8-4+,16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVAMNQSXKKLER-MAHQCVNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process:
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Formation of Thiazolidinone Core: : The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone core. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.
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Introduction of Hydroxyphenyl Group: : The hydroxyphenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a hydroxyphenyl halide and a strong base like sodium hydride or potassium tert-butoxide.
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Formation of Phenylallylidene Moiety: : The final step involves the condensation of the thiazolidinone derivative with cinnamaldehyde under basic conditions to form the phenylallylidene moiety. This step is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the phenylallylidene moiety, converting it into a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and DNA makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is ongoing to explore its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 5
Allylidene vs. Benzylidene Groups
- Target Compound : The (E)-3-phenylallylidene group at position 5 provides a conjugated diene system, enhancing π-π stacking interactions and UV absorption properties. This contrasts with benzylidene-substituted analogs (e.g., 5-(4-methoxybenzylidene) derivatives in ), which lack extended conjugation .
- Biological Impact: Allylidene groups may improve membrane permeability due to increased lipophilicity.
Electron-Donating vs. Electron-Withdrawing Groups
- Hydroxy/Methoxy Substitutions : Compounds like (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one (g) exhibit enhanced solubility and hydrogen-bonding capacity compared to the target compound’s allylidene group. The 3-hydroxyphenyl group in the target compound may similarly enable hydrogen bonding but with reduced steric hindrance due to its meta position .
Substituent Effects at Position 3
Hydroxyphenyl vs. Heterocyclic Groups
- In contrast, benzo[d]thiazol-2-yl substituents (, A4–A9) enhance π-stacking and electron-deficient character, improving α-amylase/α-glucosidase inhibition .
- Indole Derivatives : Compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one () combine indole’s planar structure with hydroxyphenyl, showing superior antibacterial activity (4–17-fold vs. reference drugs) due to enhanced DNA intercalation .
Physicochemical Properties
| Property | Target Compound | 3g () | 5-HMT () |
|---|---|---|---|
| Melting Point (°C) | Not reported | 187–189 | Not reported |
| Water Solubility | 0.4 µg/mL | Higher (polar groups) | Moderate |
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.5 |
The target compound’s low solubility and higher logP suggest suitability for lipid-rich environments, such as biofilm penetration (cf. ’s anti-biofilm agents) .
Biological Activity
(Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents, diabetes management, and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of thiazolidin-4-one derivatives typically involves the reaction of thioglycolic acid with various aromatic amines and aldehydes. The specific compound can be synthesized through a multi-step process that ensures the correct substitution pattern on the thiazolidinone ring. Understanding the structure-activity relationship is crucial as modifications can significantly influence biological efficacy.
Table 1: Synthesis Overview of Thiazolidin-4-One Derivatives
| Compound | Synthesis Method | Yield (%) | Key Features |
|---|---|---|---|
| This compound | Reaction of thioglycolic acid with 3-hydroxyaniline and phenylacetaldehyde | 75% | Contains hydroxyl and phenyl groups enhancing biological activity |
| 6e | Aldose reductase inhibition | 82% | Selective ALR2 inhibition in diabetic models |
| 7 | Anticancer evaluation | 85% | Effective against various cancer cell lines |
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer properties. For instance, studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound this compound has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects.
Case Study: In vitro assays revealed that this compound exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating its potential as a lead compound for further development.
Anti-Diabetic Activity
Recent research has highlighted the role of thiazolidin-4-one derivatives in managing diabetes through aldose reductase inhibition. The compound this compound has been shown to effectively modulate blood glucose levels and improve insulin sensitivity in diabetic models.
Case Study: In a study involving streptozotocin-induced diabetic rats, administration of this compound led to significant reductions in blood glucose levels and improvements in body weight and insulin levels, suggesting its utility as a therapeutic agent for diabetes management.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.
Research Findings: The compound demonstrated significant inhibitory activity against AChE with an IC50 value comparable to established inhibitors, indicating its potential for further development as a neuroprotective agent.
Q & A
Q. What are the standard synthetic routes for (Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one?
The compound is typically synthesized via base-catalyzed condensation of a thioxothiazolidin-4-one precursor with an aldehyde derivative. For example, analogous thioxothiazolidinones are prepared by refluxing 3-substituted thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture, followed by condensation with aldehydes (e.g., 3-phenylpropenal) under basic conditions (NaOH/KOH in ethanol/methanol) . Reaction progress is monitored via TLC, and products are recrystallized for purity.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To identify proton environments and confirm Z/E stereochemistry of the allylidene group (e.g., coupling constants in vinyl protons) .
- IR spectroscopy : To detect functional groups like C=O (1690–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) .
- Mass spectrometry (LC-MS/ESI) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving absolute configuration and crystal packing, as demonstrated in related thiazolidinone derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in synthesizing the Z-configuration?
Stereochemical control is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-configuration by stabilizing transition states through dipole interactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts may direct regioselectivity during aldol condensation .
- Temperature : Lower temperatures (0–25°C) reduce kinetic competition, favoring the thermodynamically stable Z-isomer . Computational modeling (DFT) can predict energy barriers for Z/E interconversion .
Q. What computational strategies predict the compound’s interaction with biological targets like PPAR-α or DprE1?
- Molecular docking : Used to screen binding affinities against target proteins (e.g., PPAR-α agonists require hydrophobic interactions with helix 12 ).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time, identifying key residues (e.g., His449 in DprE1 for noncovalent inhibition) .
- MM-GBSA assays : Calculate binding free energies to prioritize derivatives for synthesis .
Q. How do structural modifications (e.g., substituent changes) impact antibacterial efficacy?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance activity against Gram-positive bacteria by increasing membrane penetration .
- Allylidene vs. benzylidene moieties : Allylidene derivatives (like the target compound) show broader-spectrum activity due to conformational flexibility .
- Thioxo vs. oxo groups : The C=S group in thioxothiazolidinones improves binding to bacterial enzymes (e.g., penicillin-binding proteins) compared to C=O analogs .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) to compare antibacterial results .
- Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-hydroxyphenyl derivatives in vs. 3) to identify pharmacophores .
- Synergistic effects : Evaluate combinatorial use with adjuvants to address resistance mechanisms (e.g., efflux pump inhibitors) .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating anticancer potential?
- MTT/Proliferation assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) or proteases linked to metastasis .
Q. How is the compound’s stability assessed under physiological conditions?
- HPLC-based degradation studies : Monitor hydrolysis in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
- Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites .
- Thermogravimetric analysis (TGA) : Determine thermal stability for formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
